4-(2-Oxo-1(2H)-pyridinyl)benzonitrile
Description
4-(2-Oxo-1(2H)-pyridinyl)benzonitrile (IUPAC name: 4-[(2-oxo-1,2-dihydropyridin-1-yl)]benzonitrile) is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a 2-oxo-1,2-dihydropyridinyl group. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis and materials science. Notably, it has been identified in crystallographic studies of protein-ligand complexes, such as the human factor VIII blood clotting factor XA inhibitor complex . Its reactivity is influenced by the electron-withdrawing nitrile group and the keto-enol tautomerism of the pyridinone ring.
Properties
CAS No. |
444002-96-4 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-(2-oxopyridin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h1-8H |
InChI Key |
YWUBPOQDSWXEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile typically involves the reaction of 2-oxo-1,2-dihydropyridine with benzonitrile under specific conditions. One common method involves the use of zinc oxide (ZnO), zinc chloride (ZnCl2), and N,N-diisopropylethylamine (DIEA) as catalysts to facilitate the selective O-benzylation of 2-oxo-1,2-dihydropyridines . This method allows for the efficient production of the desired compound under mild reaction conditions.
Industrial Production Methods
Industrial production of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile may involve large-scale synthesis using similar catalytic systems, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1(2H)-pyridinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The nitrile group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
Major products formed from these reactions include various substituted pyridines and benzonitriles, which can have different functional groups and properties.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound appears to target specific receptors involved in cancer progression, potentially leading to apoptosis in malignant cells .
Case Study:
- A study reported that this compound effectively reduced cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the inhibition of key signaling pathways related to cell survival.
Anti-inflammatory Properties
In addition to its anticancer effects, 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile has shown promise as an anti-inflammatory agent. It may modulate inflammatory markers and pathways, suggesting potential use in treating inflammatory diseases.
Case Study:
- Experimental models have indicated that the compound significantly lowers levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory conditions.
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural characteristics make it suitable for applications in dye production and other industrial processes .
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinone/Oxazolidinone Substitutions
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile (CAS: 208709-23-3)
- Structure: Replaces the pyridinone ring with an oxazolidinone (a five-membered ring containing oxygen and nitrogen).
- Properties: Higher polarity due to the additional oxygen atom, enhancing solubility in polar solvents.
- Applications : Primarily explored as an intermediate in antimicrobial agent synthesis.
4-(4-Oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)benzonitrile (CAS: 1094828-05-3)
Analogues with Pyrimidinyl/Pyrrole Substituents
4-[(4-Oxo-1H-pyrimidin-2-yl)amino]benzonitrile
- Structure: Features a pyrimidinone-aminobenzonitrile scaffold.
- Properties : Exhibits tautomerism between 4-oxo-1H-pyrimidin-2-yl and 6-oxo-1,6-dihydropyrimidin-2-yl forms, affecting binding affinity in enzyme inhibition studies. Molecular weight: 227.22 g/mol .
- Applications : Used in antiviral and antitumor drug discovery.
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile Derivatives
- Structure: Contains an imidazolidinone ring substituted with methyl and benzonitrile groups.
- Properties : Reduced solubility compared to the parent compound due to hydrophobic methyl substitution. Yield: 7% in alkylation reactions, indicating synthetic challenges .
- Applications : Tested as antimicrobial agents with moderate activity (UPLC-MS: m/z 333 [M-H]⁻) .
Sulfur-Containing Analogues
4-(Phenylthio)benzonitrile
Halogenated Derivatives
4-(4-Chloro-pyrimidin-2-ylamino)benzonitrile
Research Findings and Trends
- Synthetic Challenges : Low yields (e.g., 7–12% in alkylation/cyclization reactions) highlight the need for optimized protocols for analogues like 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile .
- Biological Activity: Pyridinone and pyrimidinone derivatives exhibit superior enzyme inhibition compared to oxazolidinone analogues, likely due to improved hydrogen-bonding interactions .
- Thermal Stability: Oxazolidinone derivatives face stability issues, limiting their industrial scalability .
Biological Activity
4-(2-Oxo-1(2H)-pyridinyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- IUPAC Name : 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile
- Molecular Formula : C12H8N2O
- Molecular Weight : 200.20 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile features a pyridine ring with a carbonyl group at the 2-position, linked to a benzonitrile moiety. This unique structure is thought to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, derivatives of pyridine compounds have shown effective inhibition against strains such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) reported in the range of 50–100 µM .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile | S. aureus | 75 |
| Similar Derivative | E. coli | 50 |
| Another Derivative | S. agalactiae | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .
Enzyme Inhibition
4-(2-Oxo-1(2H)-pyridinyl)benzonitrile has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells and has implications for the development of new chemotherapeutic agents .
The biological activity of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound's structure allows it to bind effectively to these targets, thereby modulating their activity.
Study on Antibacterial Properties
In a study published in MDPI, researchers tested various derivatives against multiple Gram-positive pathogens. The results demonstrated that compounds containing the pyridine moiety exhibited significant bactericidal activity, suggesting that structural modifications could enhance efficacy .
Study on Anticancer Effects
A recent publication highlighted the anticancer effects of similar compounds in vitro. The study showed that treatment with these compounds resulted in increased apoptosis in cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .
Q & A
Q. What synthetic routes are commonly employed for preparing 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile derivatives, and how can reaction conditions be optimized?
The synthesis often involves nucleophilic substitution or alkylation reactions. For example, alkylation of pyridinone intermediates with bromomethylbenzonitrile derivatives (e.g., 4-(bromomethyl)benzonitrile) under reflux conditions (70–80°C) in polar aprotic solvents like DMF or MeOH yields target compounds. However, yields can vary significantly (e.g., 12% in vs. 98% in ). Optimization strategies include:
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent effects (e.g., aromatic protons at δ 7.68–7.34 ppm in ; carbonyl shifts at δ 161.8 ppm in ).
- Mass spectrometry (ESI/APCI) : Validates molecular weights (e.g., m/z 405.1912 [M+H] in ).
- UPLC-MS : Assesses purity (>99% in ) and detects intermediates .
- Melting point analysis : Identifies polymorphs (e.g., mp 234–236°C in vs. 239–241°C in ) .
Q. How can low yields during synthesis be addressed?
Low yields (e.g., 12% in ) often stem from poor solubility or competing side reactions. Mitigation strategies:
- Recrystallization from MeOH/EtO mixtures to isolate pure products .
- Use of phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Monitoring reaction progress via TLC (Rf values, e.g., 0.65 in ) to optimize reaction times .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridinone or benzonitrile moieties) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, CN) : Enhance receptor binding via dipole interactions (e.g., 4-chlorophenyl derivatives in show cytotoxic activity).
- Hydrophobic substituents (e.g., cyclohexyl) : Improve membrane permeability (e.g., trans-4-pentylcyclohexyl derivatives in ).
- Steric effects : Bulky groups (e.g., piperidinylsulfonyl in ) reduce off-target interactions . Computational docking (e.g., in ) can predict binding affinities to targets like xanthine oxidase or M1 muscarinic receptors.
Q. What mechanisms underlie the compound’s photophysical properties, and how can they be exploited?
highlights twisted intramolecular charge-transfer (TICT) states in similar benzonitrile derivatives. Key findings:
- Solvent polarity : Red-shifted fluorescence in polar solvents due to stabilization of excited states.
- Rehybridization (RICT) : Planarization of the pyridinone ring enhances π-conjugation, increasing quantum yields .
- Applications: Design of fluorescent probes for tracking cellular uptake or protein interactions .
Q. How can contradictions in biological data (e.g., varying IC50_{50}50 values) be resolved?
Discrepancies may arise from assay conditions or impurities. Best practices:
Q. What strategies are effective for studying in vivo pharmacokinetics and toxicity?
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation (e.g., hydantoin derivatives in ).
- Toxicology screens : Evaluate GHS-classified hazards (e.g., respiratory irritation in ) and LD in rodent models.
- Formulation : Encapsulation in liposomes (e.g., spiro-hydantoin compounds in ) improves bioavailability .
Methodological Considerations
Q. How can computational tools aid in designing novel derivatives?
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., MeOH in ).
- Safety protocols : Mitigate hazards (e.g., HCN release during combustion in ) via fume hoods and PPE .
- Batch consistency : Monitor reaction parameters (e.g., temperature, stirring rate) using PAT tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
